5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one 5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15033734
InChI: InChI=1S/C23H25ClN4O2/c1-16-21(15-17-3-5-18(24)6-4-17)22(29)26-23(25-16)28-13-11-27(12-14-28)19-7-9-20(30-2)10-8-19/h3-10H,11-15H2,1-2H3,(H,25,26,29)
SMILES:
Molecular Formula: C23H25ClN4O2
Molecular Weight: 424.9 g/mol

5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15033734

Molecular Formula: C23H25ClN4O2

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one -

Specification

Molecular Formula C23H25ClN4O2
Molecular Weight 424.9 g/mol
IUPAC Name 5-[(4-chlorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C23H25ClN4O2/c1-16-21(15-17-3-5-18(24)6-4-17)22(29)26-23(25-16)28-13-11-27(12-14-28)19-7-9-20(30-2)10-8-19/h3-10H,11-15H2,1-2H3,(H,25,26,29)
Standard InChI Key KXAXCXABUCZMOL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)Cl

Introduction

The compound 5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic molecule featuring a pyrimidine core with various functional groups attached. Despite the lack of specific information on this exact compound in the provided search results, similar compounds often exhibit significant biological activity due to their structural components. For instance, piperazine and pyrimidine derivatives are known for their roles in pharmacology, including antihistamine, antiparasitic, and antifungal properties .

Structural Characteristics

The compound's structure includes:

  • A pyrimidine ring, which is a common scaffold in many biologically active molecules.

  • A piperazine moiety, known for its presence in various drugs due to its ability to interact with biological targets.

  • A 4-methoxyphenyl group, which can influence the compound's lipophilicity and interaction with biological systems.

  • A 4-chlorobenzyl group, contributing to the compound's potential pharmacological properties through its chloro substituent.

Synthesis

The synthesis of such compounds typically involves multi-step organic synthesis techniques. While specific details for this compound are not available, similar compounds often require careful selection of reagents and conditions to ensure the desired functional groups are incorporated correctly. Common methods might include nucleophilic substitution reactions and condensation reactions to form the pyrimidine core and attach the piperazine and benzyl groups.

Potential Biological Activities

Given its structural components, 5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one may exhibit a range of biological activities. These could include:

  • Antimicrobial activity: Piperazine derivatives have shown antimicrobial properties in various studies .

  • Neurotransmitter modulation: The presence of piperazine suggests potential interactions with neurotransmitter systems.

  • Anticancer activity: Some pyrimidine derivatives have been explored for their anticancer properties .

Data and Research Findings

Compound FeatureDescriptionPotential Biological Activity
Pyrimidine CoreCommon in biologically active moleculesAnticancer, antiviral
Piperazine MoietyFound in drugs with various biological activitiesAntihistamine, antiparasitic
4-Methoxyphenyl GroupInfluences lipophilicity and biological interactionsNeurotransmitter modulation
4-Chlorobenzyl GroupContributes to pharmacological propertiesPotential for enhanced bioavailability

Future Research Directions

Further research is needed to fully understand the biological activities and potential applications of 5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one. This could involve:

  • In vitro and in vivo studies to assess its efficacy and safety.

  • Structure-activity relationship (SAR) studies to optimize its biological activity.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

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